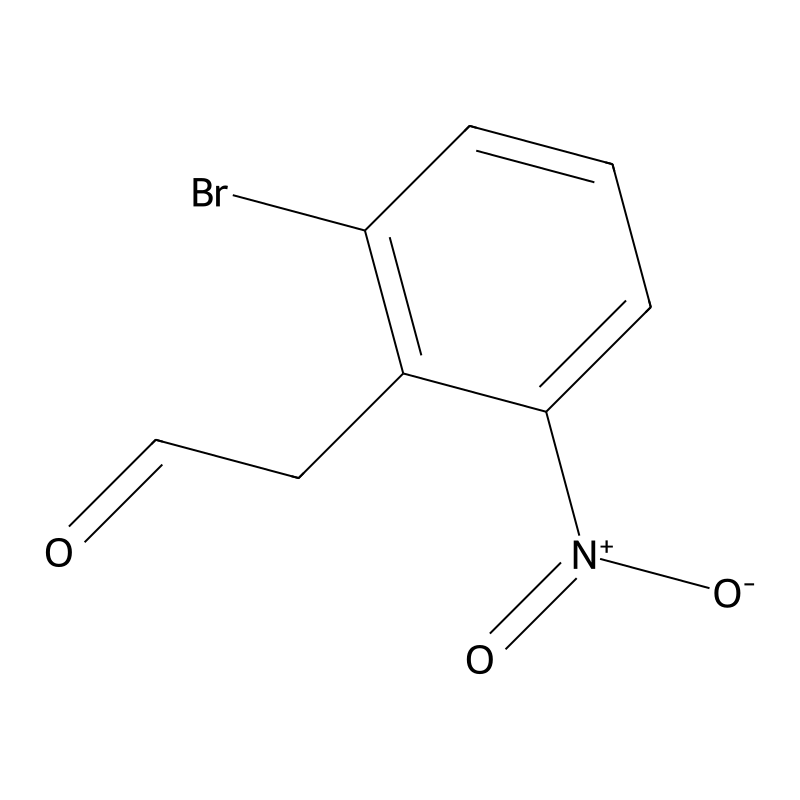2-(2-Bromo-6-nitrophenyl)acetaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-(2-Bromo-6-nitrophenyl)acetaldehyde is a synthetic organic compound characterized by its distinctive molecular structure, which includes a bromo and a nitro group attached to a phenyl ring. With a molecular weight of 290.12 g/mol, it appears as yellow crystalline solids. The compound's melting point ranges from 150 to 154 °C, while its boiling point is between 310 and 312 °C. These physical properties, along with its functional groups, contribute to its reactivity and potential applications in various fields of research.
- Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
- Oxidation: It can be oxidized to yield carboxylic acids or other oxidized derivatives.
- Nitration: The presence of nitro groups allows for further nitration reactions under appropriate conditions.
- Condensation Reactions: It can participate in various condensation reactions to form larger molecular structures, particularly with amines and alcohols.
Research indicates that 2-(2-Bromo-6-nitrophenyl)acetaldehyde exhibits notable biological activities, including:
- Antibacterial Properties: Studies have shown that the compound possesses antibacterial effects against various strains of bacteria.
- Antifungal Activity: It has also demonstrated antifungal properties, making it a candidate for applications in medical and agricultural fields.
- Fluorescent Properties: The compound's ability to fluoresce allows it to be utilized as a fluorescent probe in cellular imaging and other biological studies. This property enables real-time observation of intracellular processes.
The synthesis of 2-(2-Bromo-6-nitrophenyl)acetaldehyde typically involves several steps:
- Formation of o-Bromo-6-nitrophenol: The initial step involves reacting o-bromo-nitrobenzene with aqueous sodium hydroxide.
- Oxidation: The resulting o-bromo-6-nitrophenol is then oxidized to produce 2-(2-bromo-6-nitrophenyl)acetaldehyde.
- Purification and Characterization: After synthesis, the compound is purified using techniques such as recrystallization and characterized through methods like UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.
2-(2-Bromo-6-nitrophenyl)acetaldehyde has several applications in scientific research:
- Fluorescent Probes: Its fluorescent properties make it useful for imaging cellular processes.
- Antibacterial and Antifungal Agents: The compound can be employed in developing new antimicrobial agents for medical applications.
- High-throughput Screening Assays: It is utilized in screening assays for drug discovery and protein purification processes.
Several compounds share structural similarities with 2-(2-Bromo-6-nitrophenyl)acetaldehyde, each exhibiting unique properties. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Bromo-4-nitrophenol | Bromo and nitro groups on phenolic ring | Used as an intermediate in dye synthesis |
| 4-Nitrobenzaldehyde | Nitro group on benzaldehyde | Known for its use in organic synthesis |
| 3-Bromo-5-nitroaniline | Bromo and nitro groups on aniline structure | Exhibits different reactivity patterns compared to BNPA |
| 3-Nitrobenzaldehyde | Nitro group on benzaldehyde | Commonly used in pharmaceuticals |
The uniqueness of 2-(2-Bromo-6-nitrophenyl)acetaldehyde lies in its specific arrangement of functional groups, which imparts distinct reactivity and biological activity compared to these similar compounds.








